An In-depth Technical Guide to Cr(III) Protoporphyrin IX: Chemical Structure, Properties, and Biological Interactions
An In-depth Technical Guide to Cr(III) Protoporphyrin IX: Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromium (III) protoporphyrin IX (Cr(III)PPIX) is a metalloporphyrin of significant interest in biomedical research, primarily recognized for its potent inhibitory effects on heme oxygenase (HO), a critical enzyme in heme catabolism. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Cr(III)PPIX. Detailed data is presented in structured tables, and key biological pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Chemical Structure and Nomenclature
Cr(III) protoporphyrin IX belongs to the family of metalloporphyrins, which are characterized by a porphyrin macrocycle chelating a central metal ion. The core structure, protoporphyrin IX, is a tetrapyrrole organic compound that serves as the final intermediate in the heme biosynthetic pathway.[1][2] In Cr(III)PPIX, a chromium(III) ion is coordinated within the porphyrin ring.
The systematic name for the chloride salt of Cr(III) protoporphyrin IX is Chloro[3,3′-(3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphyrindiyl-κ2N21,N23)dipropanoato(2-)]chromium.[3] The structure consists of a porphine core with four methyl groups, two vinyl groups, and two propionic acid groups.[4]
Physicochemical Properties
The physicochemical properties of Cr(III) protoporphyrin IX are crucial for its handling, formulation, and biological activity. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₃₁CrN₄O₄ | [1][5] |
| C₃₄H₃₂ClCrN₄O₄ (Chloride salt) | [3][6] | |
| Molecular Weight | 611.63 g/mol | [1][5] |
| 648.09 g/mol (Chloride salt) | [3][6] | |
| Appearance | Purple to dark brown solid (Protoporphyrin IX) | [7] |
| Solubility (Protoporphyrin IX) | Water: 0.138 mg/mL | [8] |
| Absolute Ethanol: 0.179 mg/mL | [8] | |
| DMSO: 100 mg/mL (177.72 mM) | [9] | |
| Aqueous solution with 10% (w/w) Poloxamer 407: 0.593 mg/mL | [8] | |
| UV-Vis Absorption (Protoporphyrin IX) | Soret Band: ~406-409 nm (in organic solvents) | [10][11] |
| Q Bands: Four weaker bands in the visible range (505, 539, 572, 630 nm) | [10][12] |
Biological Activity and Mechanism of Action
The primary biological significance of Cr(III) protoporphyrin IX lies in its ability to act as a competitive inhibitor of heme oxygenase (HO).[13] HO is the rate-limiting enzyme in the degradation of heme, breaking it down into biliverdin, free iron, and carbon monoxide. There are two main isoforms of heme oxygenase: the inducible HO-1 and the constitutive HO-2.
Metalloporphyrins, including those containing tin, chromium, and zinc, are potent inhibitors of this enzyme.[13][14] By inhibiting HO, Cr(III)PPIX can modulate biological processes that are dependent on heme degradation products. For instance, the products of the HO reaction have cytoprotective effects, and inhibition of HO is a therapeutic strategy being explored in cancer research.[14]
Heme Biosynthesis Pathway
Cr(III) protoporphyrin IX is structurally related to heme and is synthesized from protoporphyrin IX, the final intermediate in the heme biosynthesis pathway.[2][4] Understanding this pathway is essential to contextualize the role and synthesis of protoporphyrin IX.
Caption: The heme biosynthesis pathway, culminating in the formation of protoporphyrin IX.
Inhibition of Heme Oxygenase
Cr(III) protoporphyrin IX exerts its biological effects primarily by inhibiting the heme oxygenase enzyme system. This inhibition prevents the breakdown of heme into its catabolites.
Caption: Inhibition of heme oxygenase by Cr(III) protoporphyrin IX.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Cr(III) protoporphyrin IX are not extensively published. However, general methodologies for the synthesis of metalloporphyrins and the analysis of protoporphyrins can be adapted.
Synthesis of Cr(III) Protoporphyrin IX (General Method)
The synthesis of metalloporphyrins typically involves the reaction of the free-base porphyrin with a salt of the desired metal in a suitable solvent.
Workflow for Synthesis:
Caption: General workflow for the synthesis of Cr(III) protoporphyrin IX.
Methodology:
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Dissolution: Dissolve protoporphyrin IX in a high-boiling point, coordinating solvent such as dimethylformamide (DMF) or pyridine.
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Addition of Metal Salt: Add an excess of a chromium (III) salt (e.g., CrCl₃) to the solution.
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Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to facilitate the metal insertion. The reaction progress can be monitored by observing the changes in the UV-Vis spectrum, specifically the shift in the Soret band.
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Purification: After the reaction is complete, the solvent is removed, and the crude product is purified using column chromatography, typically on silica gel or alumina.
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Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and UV-Vis spectroscopy to record its characteristic absorption spectrum.
Analytical Techniques for Characterization
Several analytical techniques are employed to characterize protoporphyrins and their metal complexes.
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High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of porphyrins.[15]
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Mass Spectrometry (MS): Provides information on the molecular weight and structure of the compound.[15][16]
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UV-Visible Spectroscopy: A key technique for identifying and quantifying porphyrins due to their strong absorption in the Soret (~400 nm) and Q-band regions.[10][17] The specific peak positions and intensities are sensitive to the central metal ion, the solvent, and the aggregation state.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the porphyrin macrocycle and its substituents.
Applications in Research and Drug Development
The ability of Cr(III) protoporphyrin IX to inhibit heme oxygenase makes it a valuable tool for studying the physiological and pathophysiological roles of this enzyme. It has been investigated for its potential therapeutic applications, particularly in oncology, where HO-1 is often overexpressed in tumors and contributes to chemoresistance.[14][18]
Conclusion
Cr(III) protoporphyrin IX is a significant metalloporphyrin with well-defined chemical and biological properties. Its primary mechanism of action, the inhibition of heme oxygenase, positions it as a critical research tool and a potential lead compound in drug development. This guide has provided a consolidated overview of its structure, properties, and biological context, supported by tabulated data and visual diagrams to aid researchers in their understanding and application of this compound. Further research to delineate its specific solubility and detailed spectral characteristics will enhance its utility in various scientific disciplines.
References
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- 13. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 14. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
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